6-(1,1-Difluoro-ethyl)-1,2,3,4-tetrahydro-quinoline
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Overview
Description
6-(1,1-Difluoro-ethyl)-1,2,3,4-tetrahydro-quinoline is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a difluoroethyl group attached to the quinoline ring system. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroethylating reagent . This reaction is carried out under specific conditions to ensure the successful incorporation of the difluoroethyl group.
Industrial Production Methods
Industrial production of 6-(1,1-Difluoro-ethyl)-1,2,3,4-tetrahydro-quinoline may involve large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(1,1-Difluoro-ethyl)-1,2,3,4-tetrahydro-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with different degrees of saturation.
Scientific Research Applications
6-(1,1-Difluoro-ethyl)-1,2,3,4-tetrahydro-quinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(1,1-Difluoro-ethyl)-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethylated aromatics: These compounds share the difluoroethyl group but differ in their aromatic ring structures.
Tetrahydroquinoline derivatives: Compounds with similar quinoline ring systems but different substituents.
Uniqueness
6-(1,1-Difluoro-ethyl)-1,2,3,4-tetrahydro-quinoline is unique due to the presence of both the difluoroethyl group and the tetrahydroquinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
6-(1,1-Difluoro-ethyl)-1,2,3,4-tetrahydro-quinoline is a nitrogen-containing heterocyclic compound that belongs to the tetrahydroquinoline class. This compound is characterized by its unique difluoroethyl substituent, which enhances its lipophilicity and may influence its biological interactions and pharmacokinetic properties. Tetrahydroquinolines are known for their diverse biological activities and potential therapeutic applications, making this particular compound of significant interest in medicinal chemistry.
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinoline derivatives, including tetrahydroquinolines. For instance, compounds with similar structures have shown efficacy against various viral strains, such as the Zika virus and human immunodeficiency virus (HIV) . The introduction of electron-withdrawing groups like difluoroethyl may enhance the antiviral activity through increased lipophilicity and improved interaction with viral targets.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Research indicates that derivatives of tetrahydroquinolines exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, structural analogs have demonstrated minimum inhibitory concentration (MIC) values indicating potent antibacterial effects . The specific activity of this compound against various pathogens remains an area for further exploration.
Anticancer Activity
The anticancer potential of tetrahydroquinoline derivatives is well-documented. Compounds structurally related to this compound have shown cytotoxic effects against several cancer cell lines. For instance, derivatives with hydroxyl or acyloxy groups at specific positions have exhibited moderate to high cytotoxicity against cancer cells such as HeLa and MCF-7 . The difluoroethyl group may further enhance these properties by improving metabolic stability.
Neuroprotective Effects
Tetrahydroquinolines are also noted for their neuroprotective effects. Research has indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis. The unique structural features of this compound may contribute to enhanced neuroprotective activity compared to other derivatives .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its molecular structure. A comparative analysis with structurally similar compounds reveals key insights:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
6-Methyl-1,2,3,4-tetrahydroquinoline | Methyl group at position 6 | Strong neuroprotective effects |
6-Ethyl-1,2,3,4-tetrahydroquinoline | Ethyl group at position 6 | Anti-inflammatory properties |
7-Hydroxy-1,2,3,4-tetrahydroquinoline | Hydroxyl group at position 7 | Significant antioxidant activity |
5-Fluoro-1,2,3,4-tetrahydroquinoline | Fluorine substituent at position 5 | Enhanced activity against cancer cell lines |
The presence of the difluoroethyl substituent in this compound may enhance its lipophilicity and influence its metabolic stability compared to other derivatives .
Synthesis and Evaluation
Several synthetic routes have been developed for preparing this compound. These methods typically involve multi-step processes that allow for the selective introduction of the difluoroethyl group while maintaining the integrity of the tetrahydroquinoline core .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits a range of biological activities. For example:
- Antiviral Activity : Compounds with similar structures showed high inhibition rates against viral growth with low cytotoxicity .
- Antimicrobial Activity : MIC values for related compounds indicated effective inhibition against various bacterial strains .
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activities of this compound. Investigations into its pharmacokinetics and in vivo efficacy will be crucial for assessing its potential as a therapeutic agent.
Properties
Molecular Formula |
C11H13F2N |
---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
6-(1,1-difluoroethyl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H13F2N/c1-11(12,13)9-4-5-10-8(7-9)3-2-6-14-10/h4-5,7,14H,2-3,6H2,1H3 |
InChI Key |
KUDGUJLWWPGKGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NCCC2)(F)F |
Origin of Product |
United States |
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